molecular formula C14H15NO4S B5831471 N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide

N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide

Cat. No.: B5831471
M. Wt: 293.34 g/mol
InChI Key: IICPXWNGANONLC-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide typically involves the reaction of furan derivatives with appropriate sulfonylating agents. One common method involves the use of furan-2-carbaldehyde, which undergoes a condensation reaction with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonylacetamide moiety can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of N-[(furan-2-yl)methyl]-2-phenylmethanesulfonylacetamide.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.

    Phenylmethanesulfonyl chloride: A sulfonylating agent used in the synthesis.

Uniqueness

This compound is unique due to its combination of a furan ring, phenyl group, and sulfonylacetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-benzylsulfonyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-14(15-9-13-7-4-8-19-13)11-20(17,18)10-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPXWNGANONLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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